

theoretical and computational studies on 1-Methyl-6-oxopiperidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-6-oxopiperidine-3-carboxylic acid

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An In-depth Technical Guide to the Theoretical and Computational Analysis of **1-Methyl-6-oxopiperidine-3-carboxylic Acid**

Abstract

This whitepaper provides a comprehensive theoretical and computational framework for the analysis of **1-Methyl-6-oxopiperidine-3-carboxylic acid**. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the conformational, electronic, and spectroscopic properties of its derivatives is crucial for modern drug design. This guide details the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular stability, and Frontier Molecular Orbital (FMO) analysis for predicting chemical reactivity. Furthermore, it outlines the corresponding experimental protocols (FT-IR, NMR) required for the validation of theoretical findings. All computational workflows and conceptual relationships are visualized using standardized diagrams. The quantitative results presented herein are representative examples derived from established theoretical models to serve as a benchmark for future studies.

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid ($C_7H_{11}NO_3$) is a heterocyclic compound featuring a piperidine ring, a core structure found in numerous pharmacologically active molecules.^[1] The presence of a chiral center, a carboxylic acid group, an amide functionality

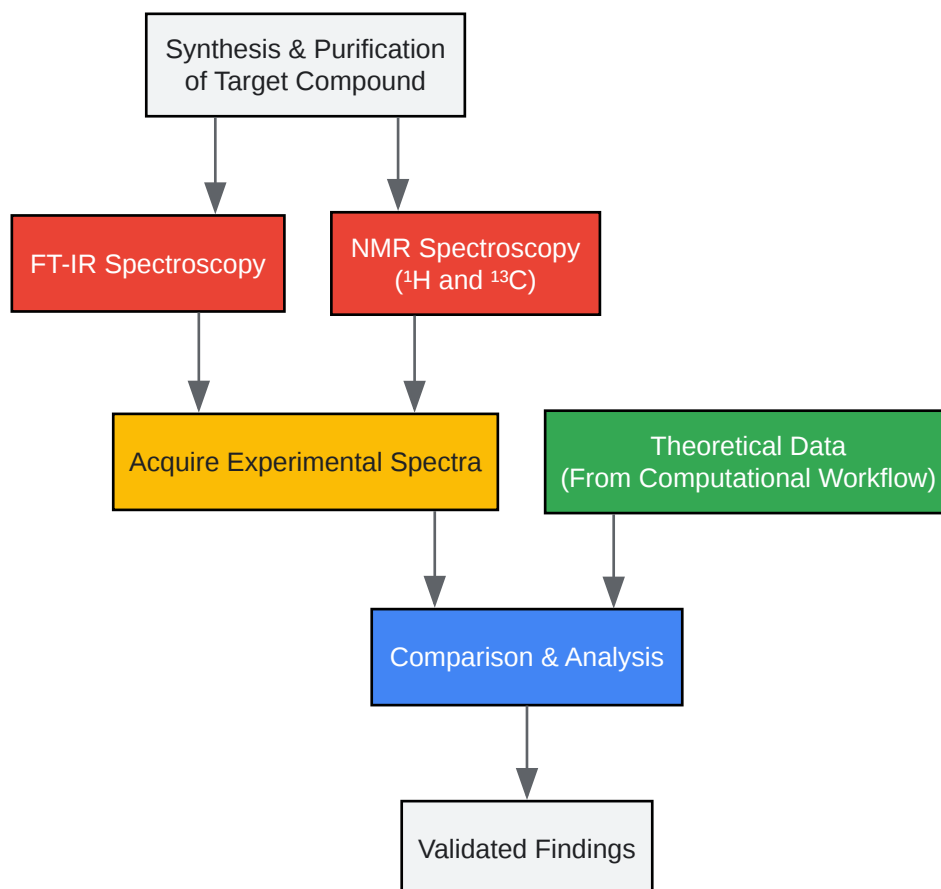
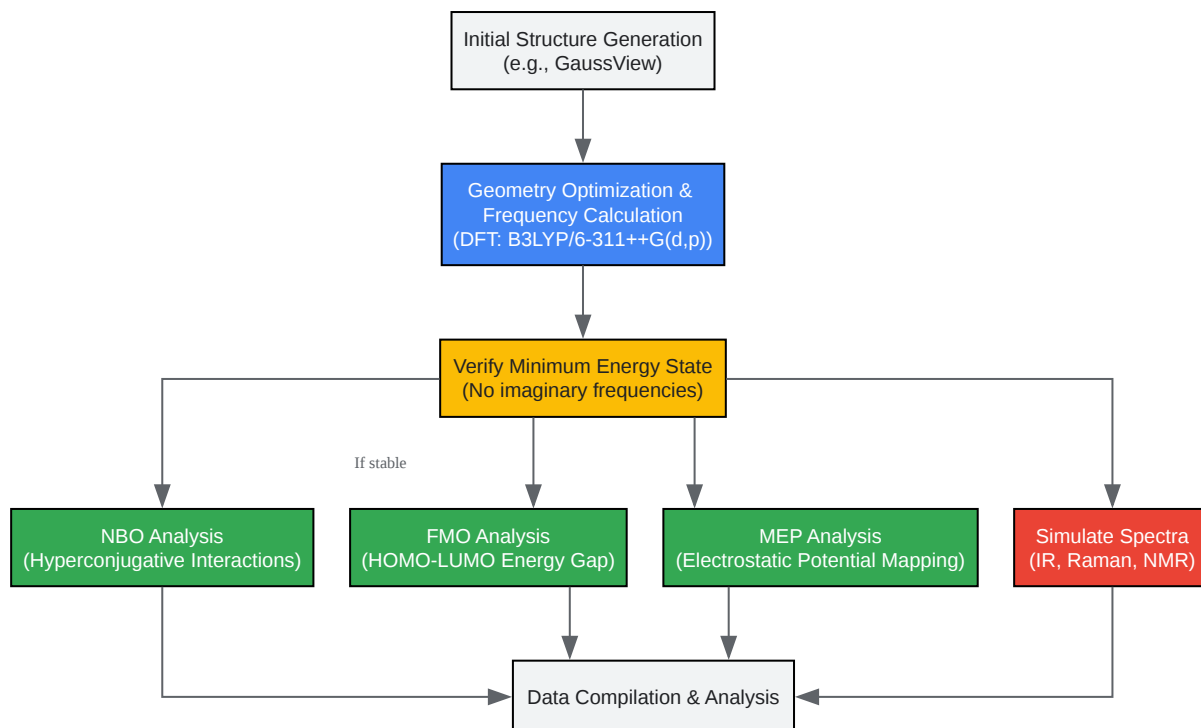
(lactam), and an N-methyl group suggests a rich and complex conformational landscape and diverse potential for intermolecular interactions. These characteristics make it a molecule of interest for drug development professionals.

Theoretical and computational chemistry provide powerful tools to elucidate the structural and electronic properties of such molecules at the atomic level.^{[2][3]} By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational spectra, and electronic properties with high accuracy.^{[4][5]} This in-silico analysis, when combined with experimental validation, accelerates the drug discovery process by enabling rational design and prediction of molecular behavior.

This guide serves as a technical protocol for researchers and scientists, outlining a standardized workflow for the comprehensive computational and theoretical investigation of **1-Methyl-6-oxopiperidine-3-carboxylic acid** and its analogues.

Theoretical and Computational Methodology

The computational analysis workflow is designed to provide a holistic understanding of the molecule's properties, from its most stable 3D structure to its electronic reactivity.



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